Low CYP2C9/2C19 Inhibition Potential: A Safety Advantage in Drug Discovery
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate exhibits very weak inhibition of the major drug-metabolizing enzymes CYP2C9 and CYP2C19, with IC50 values exceeding 10,000 nM in human liver microsomes [1]. This is in contrast to many structurally related benzo[b]thiophene-containing drug candidates which often demonstrate more potent CYP inhibition, a property that can lead to undesirable drug-drug interactions. This data suggests a favorable safety profile for this scaffold in early-stage drug discovery when CYP inhibition is a concern [1].
| Evidence Dimension | CYP2C9 Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Class-level inference: Many benzo[b]thiophene derivatives show IC50 values < 10,000 nM for CYP2C9 |
| Quantified Difference | IC50 > 10,000 nM (target) vs. potentially lower IC50 values for other derivatives |
| Conditions | Human liver microsomes, preincubated for 5 min, measured after 10 min by LC/MS/MS |
Why This Matters
Low CYP inhibition reduces the risk of drug-drug interactions, making this compound a safer starting point for medicinal chemistry programs.
- [1] BindingDB. (n.d.). BDBM50069812: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate. Retrieved April 16, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069812 View Source
